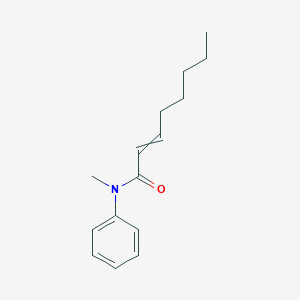
N-Methyl-N-phenyloct-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyloct-2-enamide is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an oct-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyloct-2-enamide can be achieved through several methods. One common approach involves the N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This method is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of safe and non-toxic reagents, such as phenyl trimethylammonium iodide (PhMe3NI), is preferred for industrial applications due to their ease of handling and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyloct-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
N-Methyl-N-phenyloct-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyloct-2-enamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-N-phenyloct-2-enamide can be compared with other similar compounds, such as substituted β-hydroxyamphetamines. These compounds share structural similarities but differ in their chemical properties and applications . For example, substituted β-hydroxyamphetamines are known for their use as sympathomimetics and decongestants, whereas this compound is primarily used in organic synthesis and research.
List of Similar Compounds
- Substituted β-hydroxyamphetamines
- Phenylpropanolamine
- Ephedrine
- Pseudoephedrine
Properties
CAS No. |
220466-28-4 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-methyl-N-phenyloct-2-enamide |
InChI |
InChI=1S/C15H21NO/c1-3-4-5-6-10-13-15(17)16(2)14-11-8-7-9-12-14/h7-13H,3-6H2,1-2H3 |
InChI Key |
FBTXZOIEQDIKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















